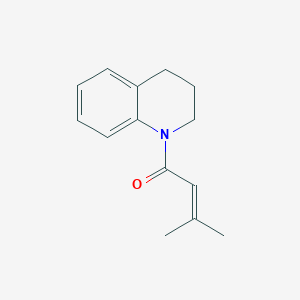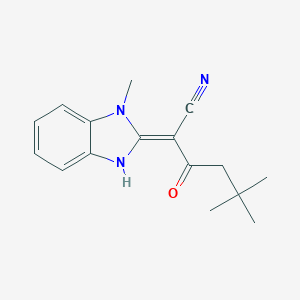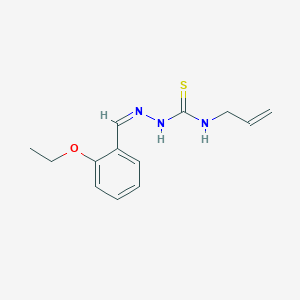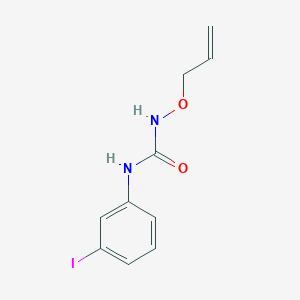
N-(allyloxy)-N'-(3-iodophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(allyloxy)-N'-(3-iodophenyl)urea, also known as AIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AIPU is a urea derivative that has been synthesized using a simple and efficient method, making it an attractive option for researchers exploring its potential use in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of N-(allyloxy)-N'-(3-iodophenyl)urea is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N-(allyloxy)-N'-(3-iodophenyl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-(allyloxy)-N'-(3-iodophenyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anticancer properties. N-(allyloxy)-N'-(3-iodophenyl)urea has also been shown to have antioxidant activity, suggesting its potential use in the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(allyloxy)-N'-(3-iodophenyl)urea is its ease of synthesis, which makes it an attractive option for researchers exploring its potential applications. N-(allyloxy)-N'-(3-iodophenyl)urea is also relatively stable and can be stored for extended periods, making it a convenient option for lab experiments. However, one of the limitations of N-(allyloxy)-N'-(3-iodophenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(allyloxy)-N'-(3-iodophenyl)urea, including further exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, N-(allyloxy)-N'-(3-iodophenyl)urea could be further investigated for its potential use in the development of new materials and electronic devices. Further research could also focus on improving the solubility of N-(allyloxy)-N'-(3-iodophenyl)urea, making it a more versatile option for lab experiments.
Méthodes De Synthèse
N-(allyloxy)-N'-(3-iodophenyl)urea can be synthesized using a simple and efficient method that involves the reaction of allyl isocyanate and 3-iodoaniline in the presence of a base. This reaction results in the formation of N-(allyloxy)-N'-(3-iodophenyl)urea, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-(allyloxy)-N'-(3-iodophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(allyloxy)-N'-(3-iodophenyl)urea has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. N-(allyloxy)-N'-(3-iodophenyl)urea has also been investigated for its potential use as a material for the development of sensors and other electronic devices.
Propriétés
Nom du produit |
N-(allyloxy)-N'-(3-iodophenyl)urea |
|---|---|
Formule moléculaire |
C10H11IN2O2 |
Poids moléculaire |
318.11 g/mol |
Nom IUPAC |
1-(3-iodophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
Clé InChI |
MAZSCTJMXZYROW-UHFFFAOYSA-N |
SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
SMILES canonique |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)
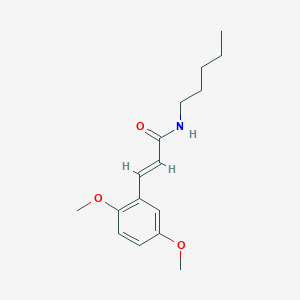

![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
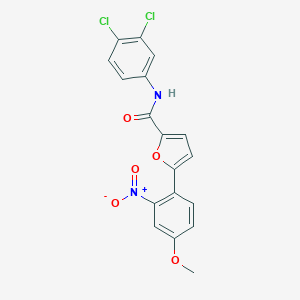
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

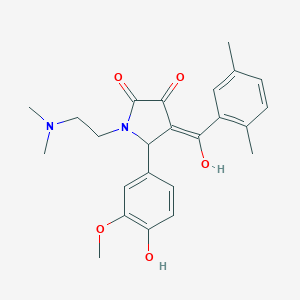
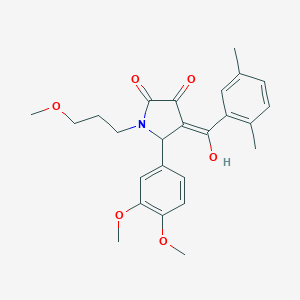
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
